![molecular formula C16H19N7O B2489208 1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034376-56-0](/img/structure/B2489208.png)
1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is related to a broad class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and material science. The compound features a complex structure incorporating triazole, pyrazine, piperazine, and pyrrole moieties, which suggest a multifaceted approach to its synthesis and an intriguing array of chemical and physical properties.
Synthesis Analysis
The synthesis of complex molecules like 1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone often involves multi-step reactions, starting from simpler precursors. A common approach for synthesizing such compounds involves the stepwise construction of the heterocyclic core, followed by the introduction of side chains and functional groups through reactions such as nucleophilic substitution, amidation, and coupling reactions (Abdel‐Aziz et al., 2008).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems, which can significantly influence their chemical reactivity and interaction with biological targets. The spatial arrangement of atoms within these molecules, including bond lengths, angles, and dihedral angles, plays a crucial role in their chemical behavior and potential applications.
Chemical Reactions and Properties
Compounds with structures similar to this compound can undergo a variety of chemical reactions, including but not limited to nucleophilic substitution reactions, electrophilic addition reactions, and redox reactions. The presence of multiple functional groups in such molecules offers numerous sites for chemical modification and functionalization (Gunduz et al., 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on synthesizing novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. Some of these compounds exhibited moderate effects against bacterial and fungal species, highlighting the potential for developing antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing a 1,2,3-triazole moiety. These compounds were synthesized through reactions involving sodium salt derivatives, highlighting innovative pathways for producing compounds with potential pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antimicrobial Activities
- A series of new 2-pyrazolines and 2-pyrazoline derivatives bearing benzenesulfonamide moieties were synthesized, some of which showed promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Hassan, 2013).
Antiviral Activities
- Research on the antiviral activities of certain derivatives showed that they have potential uses in developing treatments against various viral infections. This includes the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives, which were evaluated for their cytotoxicity and efficacy against HSV1 and HAV-MBB, indicating the therapeutic potential of such compounds in antiviral drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Propriétés
IUPAC Name |
1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-13-18-19-16-15(17-4-7-23(13)16)22-10-8-21(9-11-22)14(24)12-20-5-2-3-6-20/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLCTCYSZKKLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

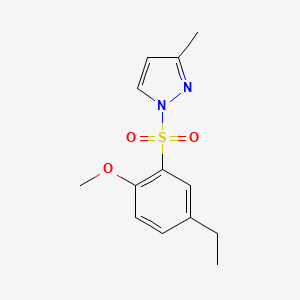
![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)
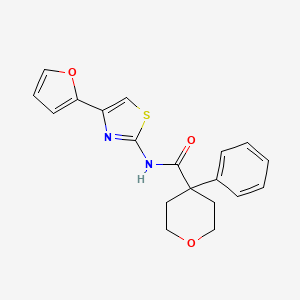
![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)
![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)
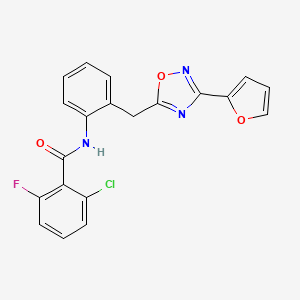
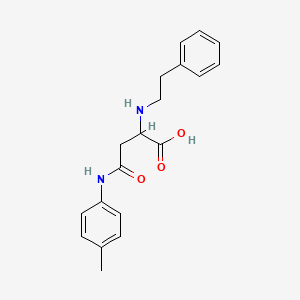
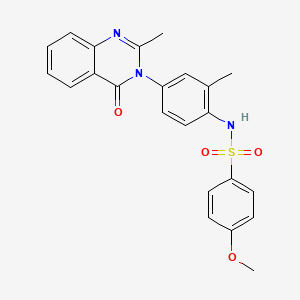
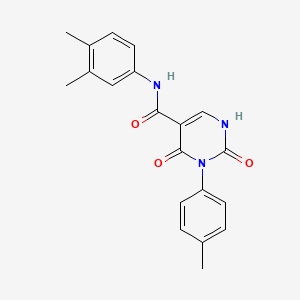
![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)
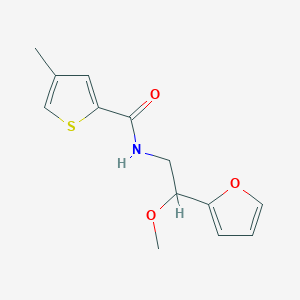
![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)
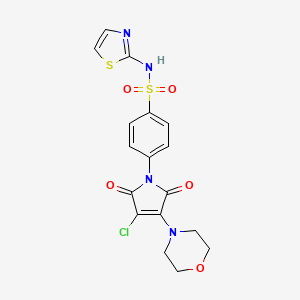
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)